An In-Depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: A Keystone Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: A Keystone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boronated Heterocycles in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an ever-increasing demand for molecular complexity and diversity to address challenging biological targets. In this context, functionalized heterocyclic scaffolds have emerged as privileged structures, forming the core of a vast number of approved pharmaceuticals. Among these, pyridine derivatives are of paramount importance due to their ability to engage in a wide range of biological interactions. The strategic introduction of a boronic acid pinacol ester onto the nicotinamide framework, yielding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, has provided medicinal chemists with a versatile and highly valuable building block. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in facilitating the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.
Physicochemical Properties: A Foundation for Synthetic Utility
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1169402-51-0 | [1] |
| Molecular Formula | C₁₂H₁₇BN₂O₃ | [1] |
| Molecular Weight | 248.09 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 132 - 136 °C (for the analogous nitrile) | [3] |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General knowledge for this class of compounds |
Synthesis and Characterization: Enabling Access to a Versatile Reagent
The most common and efficient method for the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is the palladium-catalyzed Miyaura borylation of 5-bromonicotinamide. This reaction utilizes a palladium catalyst in the presence of a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), and a base.
Experimental Protocol: Miyaura Borylation of 5-Bromonicotinamide
Diagrammatic Workflow of Miyaura Borylation
Caption: Workflow for the synthesis of the target molecule.
Step-by-Step Methodology:
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Reaction Setup: To an oven-dried Schlenk flask, add 5-bromonicotinamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
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Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane via syringe.
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Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
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Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide as a solid.
Analytical Characterization
The identity and purity of the synthesized compound are confirmed by standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the amide protons, and a singlet for the twelve methyl protons of the pinacol group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxamide group and the boryl moiety.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the tetramethyl-dioxaborolane group.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For nicotinamide, the parent cation is observed at m/z 122, with major fragments at m/z 78 (C₅NH₄⁺) and 106 (C₆N₂H₆⁺ or C₆NOH₄⁺)[4].
Applications in Drug Discovery and Development: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides and triflates). This reaction is a cornerstone of modern synthetic organic chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of coupling partners.
Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Explanation of the Catalytic Cycle:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.
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Transmetalation: In the presence of a base, the organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species.
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Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired carbon-carbon bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in Suzuki-Miyaura couplings has been instrumental in the synthesis of numerous biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The nicotinamide moiety can serve as a key pharmacophore, engaging in hydrogen bonding and other interactions with the target protein.
Conclusion: A Versatile Tool for Advancing Drug Discovery
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide stands out as a highly versatile and enabling reagent for medicinal chemists and drug development professionals. Its straightforward synthesis, stability, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the rapid construction of diverse libraries of complex molecules. As the quest for novel therapeutics continues, the strategic application of such well-defined and functionalized building blocks will undoubtedly play a pivotal role in accelerating the discovery of new medicines.
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5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde. (n.d.). Chemical Suppliers. Retrieved from [Link]
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N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide CAS NO.1218791-25-3. (n.d.). ENAO Chemical Co, Limited. Retrieved from [Link]
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]
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